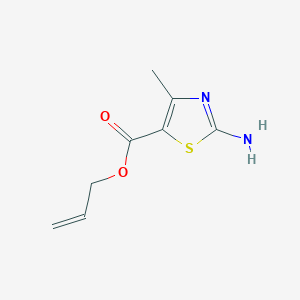

Prop-2-enyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Prop-2-enyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate” is a complex organic compound. It contains a prop-2-enyl group, which is a common functional group in organic chemistry . The compound also includes a 2-amino-4-methyl-1,3-thiazole-5-carboxylate moiety, which is a type of heterocyclic compound that has been utilized as a starting material for the synthesis of a diverse range of heterocyclic analogues . These analogues have shown promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Scientific Research Applications

I have conducted several searches to gather information on the scientific research applications of “Allyl 2-amino-4-methylthiazole-5-carboxylate,” also known as “Prop-2-enyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate” or “prop-2-en-1-yl2-amino-4-methyl-1,3-thiazole-5-carboxylate.” However, the specific details for six to eight unique applications are not readily available in the search results.

The available information suggests that compounds with a thiazole ring, such as the one , are used in various drugs with antimicrobial, antiretroviral, anti-fungal, antineoplastic, or antitumor properties . Additionally, 2-aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .

Mechanism of Action

Mode of Action

Similar compounds, such as 2-aminothiazoles, have been found to have various biological activities . For instance, some 2-aminothiazoles are known to inhibit cyclooxygenase-2 , an enzyme involved in inflammation and pain.

Biochemical Pathways

For example, some 2-aminothiazoles can bind to the minor groove of duplex DNA .

Result of Action

Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have been reported to show significant antileukemic activity on various human cells and exhibit promising antineoplastic potential .

Action Environment

It’s known that the compound is stable at room temperature and has a faint smell of sulfides .

Future Directions

The future directions for research on “Prop-2-enyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate” are likely to be diverse, given the promising therapeutic roles of related 2-aminothiazole compounds . Unfortunately, specific future direction details for this compound were not found in the search results.

properties

IUPAC Name |

prop-2-enyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-3-4-12-7(11)6-5(2)10-8(9)13-6/h3H,1,4H2,2H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTJDBPHBFBYCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C(=O)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prop-2-enyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-fluorophenyl)-4-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one](/img/structure/B506017.png)

![2-(4-ethoxyphenyl)-4-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one](/img/structure/B506019.png)

![2-(2,5-dimethoxyphenyl)-4-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one](/img/structure/B506021.png)

![2-(3-bromophenyl)-4-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one](/img/structure/B506022.png)

![4-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-2-pyridin-2-yl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one](/img/structure/B506024.png)

![methyl 4-[3-acetyl-1-(2-ethylhexyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B506034.png)